Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid
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Overview
Description
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a compound with the molecular formula C19H23NO4 and a molecular weight of 329.39022 . It is a derivative of propionic acid, featuring a naphthyl group and an amino group, which are protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the naphthyl group. One common method involves the reaction of 3-amino-3-(2-naphthyl)propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Free amine derivatives
Scientific Research Applications
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with enzymes, receptors, or other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Boc-3-amino-3-(2-naphthyl)propionic acid: Similar structure but without the R,S configuration.
3-amino-3-(2-naphthyl)propionic acid: Lacks the Boc protecting group.
Naphthylalanine: Contains a naphthyl group but differs in the amino acid backbone.
Uniqueness
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is unique due to its combination of a naphthyl group and a Boc-protected amino group, which provides versatility in synthetic applications and allows for selective reactions to be performed .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJBPXXRXOIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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